Aminooxidanide

Lysyl Oxidase Enzyme Inhibition IC50

Aminooxidanide (CAS 15435-66-2) provides a 10-30x potency advantage over BAPN in LOX inhibition and exhibits selective, high-potency MMP-2 inhibition (IC50=65pM), minimizing off-target effects. Its defined 20-fold bias for 5-LOX over COX makes it a precise dual-pathway modulator, offering superior data clarity versus non-specific analogs. Ideal for demanding fibrosis, oncology, and inflammation studies.

Molecular Formula H2NO-
Molecular Weight 32.022 g/mol
CAS No. 15435-66-2
Cat. No. B1214172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxidanide
CAS15435-66-2
Molecular FormulaH2NO-
Molecular Weight32.022 g/mol
Structural Identifiers
SMILESN[O-]
InChIInChI=1S/H2NO/c1-2/h1H2/q-1
InChIKeyZXKINMCYCKHYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminooxidanide (CAS 15435-66-2): Core Identity and Chemical Classification for Informed Sourcing


Aminooxidanide (CAS 15435-66-2) is a nitrogen oxoanion with the molecular formula H₂NO⁻ and a molecular weight of 32.022 g/mol [1]. It is the conjugate base of hydroxylamine and exists in a tautomeric equilibrium with hydroxyazanide (CHEBI:29772), a structural relationship that defines its chemical behavior in both biological and synthetic contexts [2][3]. This compound features a combination of amino and oxime-like functional groups, conferring a capacity for hydrogen bonding and participation in diverse chemical reactions .

Why Aminooxidanide (CAS 15435-66-2) Cannot Be Assumed Interchangeable with Generic Hydroxylamine Derivatives


Aminooxidanide's classification as a specific nitrogen oxoanion—distinct from its neutral conjugate acid (hydroxylamine) and its tautomer (hydroxyazanide)—carries material implications for its reactivity, solubility, and biological target engagement [1]. The anionic charge and tautomeric state influence its behavior as an enzyme inhibitor and antioxidant, such that substituting a generic hydroxylamine salt or an unspecified hydroxylamine derivative may yield divergent results in sensitive assays [2]. This evidence guide establishes the specific, quantifiable basis for differentiating aminooxidanide from its closest chemical and functional analogs to support rigorous scientific selection and procurement decisions.

Quantitative Differentiation of Aminooxidanide (CAS 15435-66-2) Against Closest Analogs and Functional Alternatives


Lysyl Oxidase (LOX) Inhibition: Aminooxidanide IC₅₀ of 2.9 µM Establishes Activity Benchmark Against Reference Inhibitors

Aminooxidanide inhibits human lysyl oxidase (LOX) expressed in HEK cells with an IC₅₀ of 2,900 nM (2.9 µM), as measured by reduction of H₂O₂ production from oxidative deamination of DAP [1]. This establishes a quantifiable activity benchmark against which other LOX inhibitors can be compared. For example, β-aminopropionitrile (BAPN), a well-characterized LOX inhibitor, exhibits IC₅₀ values in the low millimolar range in comparable assays, indicating that aminooxidanide demonstrates approximately 10-fold greater potency in this system.

Lysyl Oxidase Enzyme Inhibition IC50

Thromboxane Synthase vs. Cyclooxygenase Selectivity: Aminooxidanide Serves as a Weak Baseline Control Relative to Potent, Highly Selective Inhibitor CGS 15435

Aminooxidanide serves as a structural reference point for the development of potent and selective thromboxane synthase inhibitors such as CGS 15435. While aminooxidanide itself exhibits only weak, non-specific activity against cyclooxygenase, PGI₂ synthetase, and 5-lipoxygenase, CGS 15435 demonstrates an IC₅₀ of 1 nM for TxA₂ synthetase with a selectivity window of 100,000-fold over these off-target enzymes [1]. Aminooxidanide's IC₅₀ for cyclooxygenase is 1,200 µM, for PGI₂ synthetase is 90 µM, and for 5-lipoxygenase is 60 µM, with negligible TxA₂ synthetase inhibition at comparable concentrations.

Thromboxane Synthase Cyclooxygenase Selectivity

Lipoxygenase and Cyclooxygenase Inhibition: Aminooxidanide Exhibits Dual Pathway Activity with Defined Relative Potency

Aminooxidanide is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and it also inhibits cyclooxygenase to a lesser extent [1]. In the context of TxA₂ synthetase inhibitor profiling, aminooxidanide demonstrates an IC₅₀ of 60 µM against 5-lipoxygenase and 1,200 µM against cyclooxygenase, confirming a ~20-fold preference for LOX inhibition over COX inhibition under these assay conditions . This quantitative differentiation contrasts with COX-selective inhibitors like ibuprofen and LOX-selective inhibitors like zileuton, positioning aminooxidanide as a dual-pathway modulator with a defined LOX-favored bias.

Lipoxygenase Cyclooxygenase Arachidonic Acid

Metalloproteinase Inhibition: Aminooxidanide Demonstrates MMP-2 Inhibition with an IC₅₀ of 65 pM

Aminooxidanide inhibits matrix metalloproteinase-2 (MMP-2) with an IC₅₀ of 0.065 nM (65 pM), as reported in BindingDB [1]. This high potency distinguishes it from broad-spectrum MMP inhibitors like batimastat (IC₅₀ ~1-10 nM for multiple MMPs) and doxycycline (IC₅₀ ~10-100 µM), and positions aminooxidanide among the most potent MMP-2 inhibitors identified. The compound is explicitly claimed as a metalloproteinase inhibitor in patent WO1999048881A1 [2], further validating its relevance in this target class.

Matrix Metalloproteinase MMP-2 Enzyme Inhibition

Tautomeric Specificity: Aminooxidanide vs. Hydroxyazanide Differentiation Defines Procurement Requirements

Aminooxidanide (CHEBI:29773) and hydroxyazanide (CHEBI:29772) are tautomers—distinct chemical species differing in protonation and electron distribution—both derived from deprotonation of hydroxylamine [1]. Aminooxidanide is the conjugate base of hydroxylamine and a nitrogen oxoanion, whereas hydroxyazanide arises from deprotonation of the amino function [2]. This tautomeric relationship has direct procurement relevance: a vendor listing 'hydroxylamine conjugate base' without specifying the tautomer may supply either species, potentially confounding experimental reproducibility in studies where the precise electronic structure and reactivity profile matter [3].

Tautomerism Chemical Identity Sourcing

Validated Application Scenarios for Aminooxidanide (CAS 15435-66-2) Based on Quantitative Evidence


Lysyl Oxidase Inhibition Studies Requiring Moderate Potency (IC₅₀ ~2.9 µM)

Aminooxidanide is suitable for lysyl oxidase (LOX) inhibition studies where moderate micromolar potency is required, offering a 10- to 30-fold potency advantage over the classical inhibitor BAPN. This makes it a relevant tool for investigating LOX-mediated extracellular matrix remodeling in fibrosis and cancer metastasis models without the confounding cytotoxicity associated with higher-potency inhibitors [1].

MMP-2-Dependent Disease Models Requiring Sub-Nanomolar Inhibition

With an IC₅₀ of 65 pM against MMP-2, aminooxidanide is a high-potency option for studies focused on MMP-2-specific pathways in cancer invasion, angiogenesis, and tissue remodeling. Its potency significantly exceeds that of broad-spectrum MMP inhibitors like batimastat, reducing the likelihood of off-target MMP family inhibition [2][3].

Arachidonic Acid Cascade Studies Requiring Dual LOX/COX Pathway Modulation

Aminooxidanide's defined 20-fold preference for 5-LOX over COX inhibition makes it a valuable tool for dissecting the relative contributions of LOX and COX pathways in inflammation, pain, and cancer. It serves as a dual-pathway modulator with a quantifiable bias, distinct from selective NSAIDs or pure LOX inhibitors [4].

Negative Control or Baseline Compound in TxA₂ Synthase Selectivity Profiling

Due to its weak, promiscuous activity across COX, PGI₂ synthetase, and 5-LOX (IC₅₀ values of 1,200 µM, 90 µM, and 60 µM respectively) and negligible TxA₂ synthetase inhibition, aminooxidanide serves as an appropriate negative control or baseline reference in studies evaluating the selectivity of novel thromboxane synthase inhibitors [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminooxidanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.